molecular formula C26H25F2N3O6 B549508 Q-VD-OPh hydrate CAS No. 1135695-98-5

Q-VD-OPh hydrate

Katalognummer B549508
CAS-Nummer: 1135695-98-5
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: OOBJCYKITXPCNS-REWPJTCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Q-VD-OPh hydrate, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a cell-permeable, irreversible pan-caspase inhibitor . It is used to prevent apoptosis, a form of programmed cell death . It has been found to be more effective in preventing apoptosis than other widely used inhibitors .


Synthesis Analysis

The synthesis of Q-VD-OPh involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate . This compound has been synthesized with enhanced efficacy, permeability, and non-toxic effects in vitro, even at high concentrations .

Wissenschaftliche Forschungsanwendungen

Apoptosis Inhibition

Q-VD-OPh hydrate is recognized for its potent anti-apoptotic properties, primarily functioning as a broad-spectrum caspase inhibitor. This characteristic makes it highly effective in preventing apoptosis, more so than other widely used inhibitors. Its effectiveness spans across the major apoptotic pathways, including caspase 9/3, caspase 8/10, and caspase 12. A significant advantage of Q-VD-OPh is its non-toxic nature even at high concentrations, making it a viable option for in vivo applications (Caserta et al., 2003).

Neuroprotection in Stroke

In the context of stroke, Q-VD-OPh has shown promising results in reducing ischemic brain damage. It was found to decrease neuronal and lymphocyte apoptosis, reduce susceptibility to infections post-stroke, and improve overall survival in a murine model of stroke. This suggests Q-VD-OPh's potential as a therapeutic agent for stroke treatment, offering dual benefits in both neuroprotection and immunodeficiency attenuation (Braun et al., 2007).

Advancements in Caspase Inhibition

Q-VD-OPh represents an advancement in caspase inhibitors, providing a cost-effective, non-toxic, and highly specific means of apoptotic inhibition. Its design incorporates conjugated amino terminal quinolyl and carboxyterminal O-phenoxy groups, enhancing its specificity and effectiveness. This design also addresses the toxicity issues present in other caspase inhibitors, paving the way for more effective therapeutics (Brown, 2004).

Aid in AIDS Disease Progression

In the realm of HIV/AIDS research, Q-VD-OPh has been shown to inhibit T cell death in SIV-infected rhesus macaques. Its administration during acute infection phases resulted in reduced T cell death, preservation of CD4+/CD8+ T cell ratios, maintenance of memory CD4+ T cells, and enhanced specific CD4+ T cell responses. This led to lower viral loads, prevented the development of AIDS, and suggests its potential as an adjunctive therapy in controlling HIV infection (Laforge et al., 2018).

Spinal Cord Injury Treatment

Q-VD-OPh has also been explored in the treatment of spinal cord injuries. It was found to reduce trauma-induced apoptosis and improve recovery of hind-limb function in rats. The inhibitor’s broad-spectrum caspase inhibition properties make it a promising candidate for treating such injuries, potentially leading to effective human treatments in the future (Aydoseli et al., 2016).

Host-Directed Immunotherapy Against Bacterial Skin Infections

In the field of immunotherapy, Q-VD-OPh demonstrated efficacy against preclinical methicillin-resistant Staphylococcus aureus (MRSA) skin infection. By inhibiting pan-caspase, it reduced apoptosis in neutrophils and monocytes, enhanced necroptosis in macrophages, and increased TNF production, leading to improved infection clearance. This research opens up avenues for non-antibiotic treatments for MRSA and other bacterial skin infections (Alphonse et al., 2021).

Safety and Hazards

Q-VD-OPh hydrate is not classified as a specific hazard according to the OSHA Hazard Communication Standard . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, it should be flushed with copious amounts of water . It exhibits little or no toxicity, even at extremely high concentrations .

Eigenschaften

IUPAC Name

(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJCYKITXPCNS-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647322
Record name (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1135695-98-5
Record name (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Q-VD-OPh hydrate
Reactant of Route 2
Reactant of Route 2
Q-VD-OPh hydrate
Reactant of Route 3
Reactant of Route 3
Q-VD-OPh hydrate
Reactant of Route 4
Q-VD-OPh hydrate
Reactant of Route 5
Q-VD-OPh hydrate
Reactant of Route 6
Reactant of Route 6
Q-VD-OPh hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.